molecular formula C10H13N3O B1522491 2-[(1H-1,3-benzodiazol-2-yl)amino]propan-1-ol CAS No. 1184570-88-4

2-[(1H-1,3-benzodiazol-2-yl)amino]propan-1-ol

Cat. No.: B1522491
CAS No.: 1184570-88-4
M. Wt: 191.23 g/mol
InChI Key: NWPXPADGNDEEJL-UHFFFAOYSA-N
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Description

“2-[(1H-1,3-benzodiazol-2-yl)amino]propan-1-ol” is a compound with the CAS Number: 1184570-88-4 . It has a molecular weight of 191.23 . The IUPAC name for this compound is 2-(1H-benzimidazol-2-ylamino)-1-propanol .


Molecular Structure Analysis

The Inchi Code for “this compound” is 1S/C10H13N3O/c1-7(6-14)11-10-12-8-4-2-3-5-9(8)13-10/h2-5,7,14H,6H2,1H3,(H2,11,12,13) .


Physical and Chemical Properties Analysis

“this compound” is a powder at room temperature .

Scientific Research Applications

Corrosion Inhibition

Benzothiazole derivatives, including molecules structurally related to 2-[(1H-1,3-benzodiazol-2-yl)amino]propan-1-ol, have been studied for their potential as corrosion inhibitors for various metals in acidic environments. For instance, certain benzothiazole compounds have demonstrated effective corrosion inhibition properties on carbon steel in acidic media. Their efficiency is attributed to their ability to form stable adsorption layers on the metal surface, offering protection against corrosion. These findings indicate that structurally similar compounds, such as this compound, could potentially serve as effective corrosion inhibitors, highlighting an important application in industrial and engineering contexts (Hu et al., 2016).

Anticancer Activity

Research has identified benzothiazole and benzimidazole derivatives as possessing potent anticancer properties. These compounds, through various mechanisms of action, including DNA binding and inducing cytotoxic effects, demonstrate significant potential in cancer therapy. Notably, benzimidazole derivatives have been found to bind with DNA and exhibit cytotoxicity against several cancer cell lines, suggesting their utility in developing new anticancer drugs. This suggests that compounds like this compound could be explored for their anticancer applications, contributing to the development of novel therapeutic agents (Paul et al., 2015).

Drug Precursors and β-Blocker Potential

Benzothiazole compounds have been explored for their potential as precursors in the synthesis of drugs with β-blocker activity. The synthesis of 1-(benzothiazol-2-ylsulfanyl)-3-chloropropan-2-ol, a compound related to this compound, demonstrates the versatility of benzothiazole derivatives in drug development. These compounds can be used to create optically active molecules with potential β-blocker activity, underscoring their importance in the pharmaceutical industry for developing cardiovascular drugs (Nunno et al., 2000).

Antimicrobial and Antifungal Agents

Benzothiazole and benzimidazole derivatives have shown promise as antimicrobial and antifungal agents. Their ability to inhibit the growth of various pathogenic microorganisms makes them valuable in the search for new treatments for infectious diseases. The structural features of these compounds, including the presence of a benzothiazole moiety, contribute to their bioactivity, suggesting that this compound and similar molecules could be explored for their antimicrobial and antifungal potentials (Rashid et al., 2012).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylamino)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-7(6-14)11-10-12-8-4-2-3-5-9(8)13-10/h2-5,7,14H,6H2,1H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWPXPADGNDEEJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)NC1=NC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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